7-Methyl docetaxel CAS 1420767-25-4 chemical structure and physical properties
7-Methyl docetaxel CAS 1420767-25-4 chemical structure and physical properties
7-Methyl Docetaxel (CAS 1420767-25-4): Structural Mechanics, Metabolic Profiling, and Analytical Workflows A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary & Mechanistic Context
In the realm of taxane-based chemotherapeutics, the rational modification of the baccatin III core has driven the evolution of next-generation microtubule inhibitors. Cabazitaxel was specifically engineered with lipophilic methoxy groups at the C7 and C10 positions to sterically hinder binding to the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), thereby overcoming docetaxel resistance. However, the in vivo pharmacological profile of cabazitaxel is intrinsically linked to its biotransformation.
7-Methyl docetaxel (CAS 1420767-25-4) , officially designated as RPR123142 , is the primary circulating active metabolite of cabazitaxel in humans (1)[1]. Formed via CYP3A4/5-mediated 10-O-demethylation, this compound represents a critical intermediate state: it loses the C10 methoxy group but retains the C7 methoxy group, preserving a degree of P-gp evasion while maintaining potent microtubule-stabilizing activity (2)[2]. Beyond its biological role, 7-Methyl docetaxel is a highly scrutinized impurity and reference standard in the quality control (QC) of active pharmaceutical ingredients (APIs).
Chemical Structure and Physical Properties
The structural causality of 7-Methyl docetaxel dictates its behavior in both biological matrices and chromatographic systems. The presence of the C7 methoxy group increases the molecule's overall lipophilicity compared to docetaxel, directly impacting its tissue distribution and requiring specific organic extraction techniques during analysis.
Table 1: Quantitative and Structural Properties of 7-Methyl Docetaxel (3)[3]
| Property | Value |
| Chemical Name | 7-Methyl Docetaxel |
| IUPAC Name | [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9-methoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
| CAS Registry Number | 1420767-25-4 |
| Synonyms | 10-Demethyl cabazitaxel, RPR123142, Cabazitaxel Impurity 4 |
| Molecular Formula | C44H55NO14 |
| Molecular Weight | 821.9 g/mol |
| Topological Polar Surface Area | 213 Ų |
| Storage Conditions | -20°C, protect from light and moisture |
Pharmacokinetics and Metabolic Pathway
Cytochrome P450 enzymes—predominantly CYP3A4 and CYP3A5—mediate the sequential demethylation of cabazitaxel. The cleavage of the C10 methoxy group yields 7-Methyl docetaxel (RPR123142), while the cleavage of the C7 methoxy group yields 10-Methyl docetaxel (RPR112698). Extensive di-demethylation ultimately reverts the molecule to docetaxel. While the parent drug remains the dominant circulating entity, 7-Methyl docetaxel constitutes approximately 3.6% of plasma radioactivity in humans (1)[1].
Fig 1: CYP450-mediated biotransformation pathway of cabazitaxel yielding 7-Methyl docetaxel.
Analytical Methodology: LC-MS/MS Quantification Protocol
The quantification of 7-Methyl docetaxel in human plasma requires a highly selective approach due to the structural similarities among taxane metabolites and their low circulating concentrations. The following self-validating LC-MS/MS protocol is adapted from validated clinical pharmacokinetic assays (4)[4].
Fig 2: Validated LC-MS/MS workflow for the quantification of 7-Methyl docetaxel in human plasma.
Step-by-Step Experimental Protocol
Step 1: Sample Preparation and Extraction Causality: Direct protein precipitation often leads to severe ion suppression in MS/MS due to co-eluting phospholipids. Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (TBME) selectively partitions the lipophilic taxanes into the organic phase, leaving polar interferences behind.
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Aliquot 200 µL of human plasma into a clean microcentrifuge tube.
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Add 10 µL of internal standard (e.g., isotopically labeled docetaxel-d9). Validation Checkpoint: The IS self-validates the extraction efficiency; any loss during LLE or ion suppression in the MS source will equally affect the standard, maintaining the integrity of the analyte-to-IS ratio.
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Add 2 mL of TBME. Vortex vigorously for 5 minutes to ensure complete phase transfer.
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Centrifuge at 4,000 x g for 10 minutes at 4°C to achieve phase separation.
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Transfer the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 30°C.
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Reconstitute the residue in 100 µL of mobile phase prior to injection.
Step 2: Chromatographic Separation Causality: Taxanes can exhibit peak tailing on standard silica-based C18 columns due to secondary interactions with unendcapped silanols. Utilizing a Zorbax Extend C18 column with a high-pH mobile phase neutralizes these interactions, ensuring sharp, symmetrical peaks.
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Column: Zorbax Extend C18 (2.1 x 50 mm, 3.5 µm).
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Mobile Phase A: 10 mM Ammonium hydroxide in water (pH ~10).
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Mobile Phase B: Methanol.
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Gradient: Initiate at 40% B, ramp to 95% B over 4 minutes, hold for 1 minute, and re-equilibrate.
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Flow Rate: 0.4 mL/min. Injection Volume: 5 µL.
Step 3: Mass Spectrometric Detection Causality: Electrospray ionization (ESI) is highly effective for taxanes, but they are prone to forming sodium [M+Na]+ adducts which fragment poorly. Using Turbo Ion Spray in positive mode with an optimized declustering potential favors the protonated[M+H]+ precursor.
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Ionization: Positive Turbo Ion Spray.
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Transitions: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for 7-Methyl docetaxel (m/z 822.4 → fragment ions). In clinical settings, demethylated metabolites are often quantified semi-quantitatively as docetaxel equivalents.
Handling, Storage, and Safety Protocols
As a potent cytotoxic agent and microtubule inhibitor, 7-Methyl docetaxel reference standards must be handled under stringent safety protocols (5)[5].
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Storage: The compound is typically supplied as a lyophilized powder and is prone to degradation if exposed to ambient moisture or elevated temperatures. It must be stored at -20°C.
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Reconstitution: For maximum recovery, centrifuge the original vial prior to removing the cap to prevent the loss of statically charged powder.
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PPE: Always wear appropriate PPE (safety goggles, nitrile gloves, lab coats, and respirators if handling bulk powder) and conduct all transfers within a certified Class II biological safety cabinet or chemical fume hood.
References
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PubChem , "7-Methyl docetaxel | C44H55NO14 | CID 71722008", National Institutes of Health (NIH). 3
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Therapeutic Goods Administration (TGA) , "AusPAR Jevtana Cabazitaxel", Australian Government Department of Health. 1
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Kort A, et al. , "Quantification of cabazitaxel, its metabolite docetaxel and the determination of the demethylated metabolites RPR112698 and RPR123142 as docetaxel equivalents in human plasma by liquid chromatography-tandem mass spectrometry", J Chromatogr B Analyt Technol Biomed Life Sci, PubMed. 4
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Aquigen Bio Sciences , "7-Methyl Docetaxel | CAS No: 1420767-25-4 Product Information". 5
Sources
- 1. tga.gov.au [tga.gov.au]
- 2. ec.europa.eu [ec.europa.eu]
- 3. 7-Methyl docetaxel | C44H55NO14 | CID 71722008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quantification of cabazitaxel, its metabolite docetaxel and the determination of the demethylated metabolites RPR112698 and RPR123142 as docetaxel equivalents in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Methyl Docetaxel | CAS No: 1420767-25-4 [aquigenbio.com]
